(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound characterized by a fused ring system that includes both a pyrrole and a pyrazine ring. This compound, identified by the CAS number 634922-11-5, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its molecular formula is with a molecular weight of approximately 199.12 g/mol .
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride is classified under heterocyclic compounds, specifically within the category of piperazine derivatives. It is synthesized from various organic precursors through cyclization reactions, making it a valuable intermediate in pharmaceutical chemistry .
The synthesis of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves several key methods:
These synthetic routes are crucial for producing the compound efficiently while maintaining high purity levels.
The molecular structure of (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride features a bicyclic framework where the pyrrole and pyrazine rings are fused. The structural integrity is vital for its biological activity. The compound's stereochemistry is significant as it exists in an S-enantiomeric form, which can influence its pharmacological properties.
Key structural data includes:
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride can engage in various chemical reactions:
Reagents commonly used include:
The conditions for these reactions typically involve controlled temperatures and solvents like methanol or ethanol, which are essential for achieving desired yields and purity levels .
The mechanism of action for (S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific biological targets. It may function as an agonist or antagonist at various receptors, particularly influencing signaling pathways within cells. Notably, derivatives such as this compound have been shown to interact with GABA receptors, leading to hyperpolarization of nerve endings, which can affect neurotransmission and potentially modulate pain responses or anxiety .
Relevant data indicates that careful handling is required due to its hygroscopic nature .
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride has numerous applications across various scientific fields:
The synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives has evolved from classical resolution techniques to advanced catalytic methods. Early approaches relied on diastereomeric salt crystallization for enantiopure products, resulting in low yields (<30%) and poor stereocontrol. The development of reductive amination strategies using sodium triacetoxyborohydride enabled bicyclic ring formation but suffered from over-alkylation byproducts, requiring tedious chromatographic purification [6]. A significant advancement emerged with transition-metal-catalyzed cyclizations, particularly Pd-mediated C-N coupling, which allowed direct assembly of the bicyclic framework at elevated temperatures (80–100°C). However, these methods struggled with enantioselectivity control in the final step, necessitating additional resolution stages [7].
The introduction of chiral auxiliary-assisted cyclizations in the early 2010s marked a turning point, enabling diastereoselective ring closure with up to 85% de (diastereomeric excess). Auxiliaries like (R)-phenylglycinol were temporarily incorporated into linear precursors, directing stereochemistry during intramolecular amidation before cleavage. Despite improved stereocontrol, this approach increased synthetic steps and reduced overall yield (typically 40–45%) [6] [9].
Table 1: Evolution of Key Synthetic Approaches
Time Period | Strategy | Key Features | Limitations |
---|---|---|---|
1990s–2000s | Diastereomeric resolution | Low-cost reagents | Max yield: 30%; low ee |
2005–2010 | Reductive amination | Direct bicyclic ring formation | Over-alkylation; poor stereoselectivity |
2010–2015 | Pd-catalyzed cyclization | Efficient C-N bond formation | High temperature; post-synthesis resolution |
2015–present | Chiral auxiliary cyclization | Up to 85% de | Multi-step; auxiliary removal required |
Contemporary syntheses of the (S)-enantiomer leverage chiral catalysts to enforce stereochemistry during key bond-forming steps. Copper-bisoxazoline complexes (e.g., Cu(OTf)₂/(S,S)-t-BuBox) catalyze asymmetric Mannich reactions between pyrrolidine-derived enolates and N-Boc-imines, achieving >95% ee at –40°C. This method constructs the stereogenic center adjacent to the pyrazine nitrogen with exceptional selectivity but requires strictly anhydrous conditions [9].
Organocatalytic strategies using cinchona alkaloid-derived thioureas (e.g., hydroquinine 1,4-phthalazinediyl diether) provide complementary stereocontrol. These bifunctional catalysts activate nitroalkanes via H-bonding while simultaneously orienting imine electrophiles, enabling direct assembly of (S)-β-nitroamine intermediates with 92% ee. Subsequent reductive cyclization (H₂, Pd/C) then furnishes the target bicyclic system without racemization [9].
For industrial-scale production, enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) processes racemic N-acyl precursors. The (S)-enantiomer is hydrolyzed at >99% ee, while the unreacted (R)-isomer is recycled. Though efficient, this approach sacrifices 50% theoretical yield unless dynamic kinetic resolution is employed [7].
Recent advances emphasize tandem reaction sequences to minimize purification and maximize efficiency. A landmark one-pot protocol involves:
Microwave-assisted cyclizations further enhance efficiency, reducing reaction times from 48 hours to 30 minutes. For example, linear diamines in acetonitrile with K₂CO₃ cyclize under microwave irradiation (150°C) to afford bicyclic products in 90% yield, compared to 65% yield via conventional heating [7].
The nitro-Mannich (aza-Henry) reaction is pivotal for constructing the bicyclic scaffold’s C–C bond with embedded functionality. Critical innovations include:
The β-nitroamine products undergo chemo-selective transformations:
Solvent selection profoundly impacts yield and stereoselectivity in large-scale syntheses. Key findings include:
Table 2: Solvent Optimization for Key Steps
Reaction Step | Optimal Solvent | Temperature | Yield Increase | Rationale |
---|---|---|---|---|
Nitro-Mannich addition | Solvent-free | 25°C | 92% vs. 75% (CH₂Cl₂) | Enhanced imine electrophilicity |
Reductive cyclization | MTBE/water (9:1) | 60°C | 88% vs. 70% (MeOH) | pH control; partitioning of byproducts |
Salt formation | EtOAc/EtOH (1:3) | 0°C | Quantitative | Selective crystallization |
Reagent optimization focuses on atom economy:
Scale-up protocols now achieve kilogram-scale production using continuous flow reactors, where residence time control (<2 minutes) prevents diastereomerization. This method improved throughput 12-fold versus batch processes while maintaining >99.5% chemical purity and 98.5% ee [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0